molecular formula C14H20Cl2N2O4S2 B4281997 1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Cat. No. B4281997
M. Wt: 415.4 g/mol
InChI Key: PKNMPGQZRZJSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BDP or BDP-9066 and has been found to have a range of potential applications in the field of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins within the body. BDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. BDP has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
BDP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that BDP can inhibit the growth of cancer cells and induce cell death. BDP has also been found to have anti-inflammatory effects, which may make it useful for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDP in lab experiments is that it has been extensively studied and its properties are well understood. BDP is also relatively easy to synthesize and purify, which makes it accessible for use in a range of experiments. However, one of the limitations of using BDP is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on BDP. One potential area of research is in the development of BDP-based therapies for the treatment of cancer and other diseases. Another area of research is in the development of new synthetic methods for the production of BDP and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in the field of pharmacology and biochemistry.

Scientific Research Applications

BDP has been extensively studied for its potential use in scientific research. One of the primary applications of BDP is in the field of pharmacology, where it has been found to have potential as a therapeutic agent for a range of conditions. BDP has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-viral agent.

properties

IUPAC Name

1-butylsulfonyl-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O4S2/c1-2-3-10-23(19,20)17-6-8-18(9-7-17)24(21,22)14-11-12(15)4-5-13(14)16/h4-5,11H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMPGQZRZJSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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